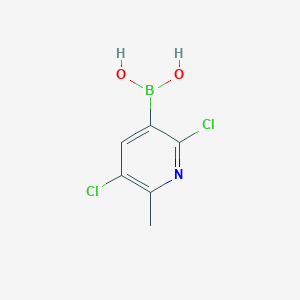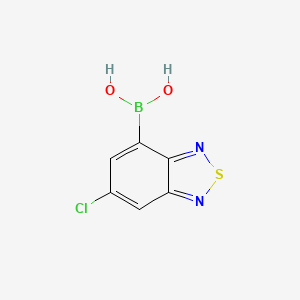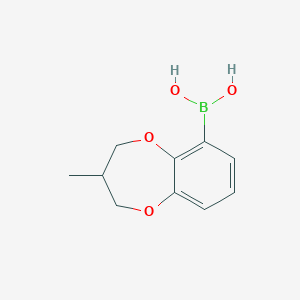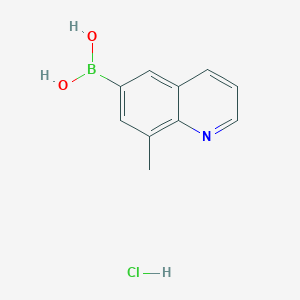![molecular formula C11H11BN2O2 B7954741 [4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954741.png)
[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyrimidine ring substituted with a 4-methylphenyl group and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the palladium-catalyzed borylation of halogenated pyrimidines using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
4-(Pyrimidin-2-yloxy)phenyl]boronic Acid: A similar compound with a different substitution pattern on the pyrimidine ring.
Pinacol Boronic Esters: Boronic acid derivatives with pinacol protecting groups.
Uniqueness
[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the 4-methylphenyl group and the pyrimidine ring makes it a valuable intermediate for the synthesis of complex organic molecules and boron-containing pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(4-methylphenyl)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O2/c1-8-2-4-9(5-3-8)11-10(12(15)16)6-13-7-14-11/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRAQXBHYVWFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid](/img/structure/B7954672.png)

![[5-(Cyanomethyl)-2-fluorophenyl]boronic acid](/img/structure/B7954680.png)
![{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B7954681.png)
![[2-Chloro-4-(cyanomethyl)phenyl]boronic acid](/img/structure/B7954686.png)

![{3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B7954695.png)

![[3-(Butane-1-sulfinyl)phenyl]boronic acid](/img/structure/B7954705.png)
![[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954710.png)

![[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7954727.png)
![[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid](/img/structure/B7954730.png)
![[2-Fluoro-4-(trifluoromethyl)phenyl]methylboronic acid](/img/structure/B7954737.png)
